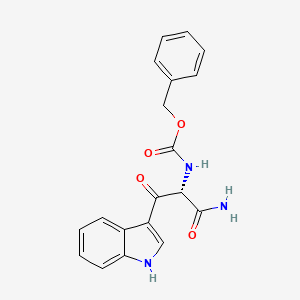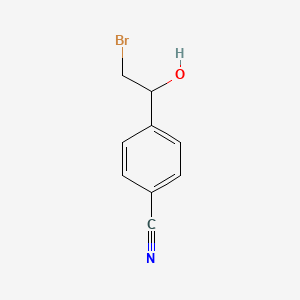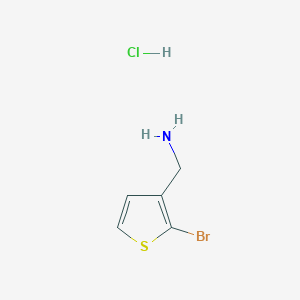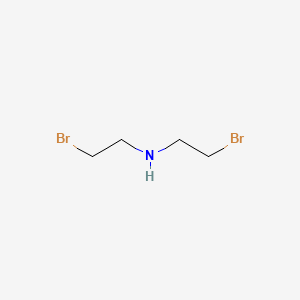![molecular formula C14H15N3O4S B3022226 4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid CAS No. 1142210-57-8](/img/structure/B3022226.png)
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Overview
Description
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid, also known as 4-MPA, is a thiadiazole derivative of butyric acid. It is an organic compound that is used in various scientific and medical applications. 4-MPA has been widely studied in the fields of organic and medicinal chemistry due to its unique properties. It is a versatile compound that can be used in a variety of different applications, including synthesis, catalysis, and drug development.
Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound has been studied for its potential to inhibit the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The compound’s structure may be critical for allosteric enzyme inhibition .
Anti-Cancer Activity
One of the most promising applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells.
Cytotoxic Activity
The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles, such as this compound, is important for their cytotoxic activity . This makes it a potential candidate for the development of new cytotoxic agents .
Inhibition of ALOX15
The compound has been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . This could have implications for the treatment of diseases where ALOX15 plays a pathophysiological role .
Pharmacological Research
Given its ability to inhibit ALOX15, this compound is a target for pharmacological research . Understanding its interactions with ALOX15 could lead to the development of new drugs .
Study of Enzyme–Inhibitor Interactions
This compound can be used to study enzyme–inhibitor interactions . In silico docking studies and molecular dynamics simulations have been used to understand how chemical modification of the core pharmacophore alters these interactions .
Mechanism of Action
Target of Action
The compound “4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid” is a thiadiazole derivative . Thiadiazole derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry . This particular compound is a potent and selective human adenosine A3 receptor antagonist .
Mode of Action
As an antagonist of the adenosine A3 receptor, this compound binds to these receptors and blocks their activation . This prevents the normal function of adenosine, which is a neurotransmitter that plays a role in processes such as inflammation, sleep, and tissue repair. By blocking the A3 receptor, this compound can potentially alter these processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as an adenosine A3 receptor antagonist. Adenosine receptors are involved in a variety of biochemical pathways, including those related to inflammation, sleep, and tissue repair . By blocking the A3 receptor, this compound could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its role as an adenosine A3 receptor antagonist. By blocking these receptors, the compound could potentially alter cellular processes that are regulated by adenosine, such as inflammation, sleep, and tissue repair .
properties
IUPAC Name |
4-[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-10-7-5-9(6-8-10)15-13(20)14-17-16-11(22-14)3-2-4-12(18)19/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMMPBSKQTCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150405 | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142210-57-8 | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-butanoic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



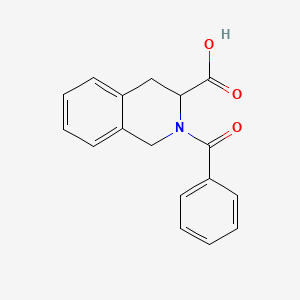

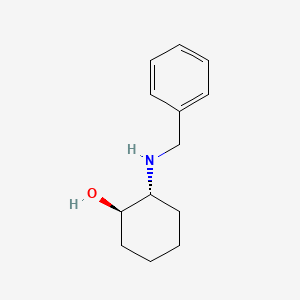
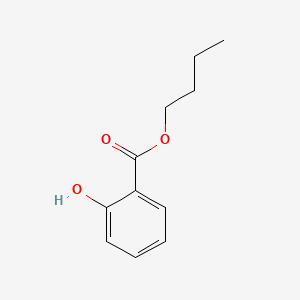
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)
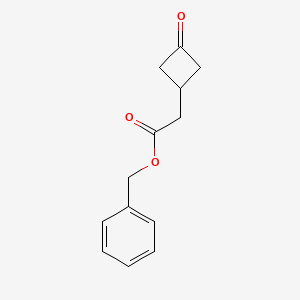
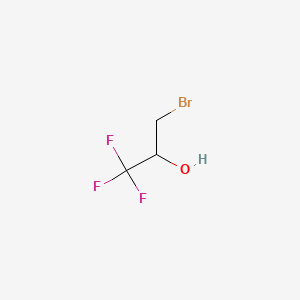
![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)
